tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Building Block Procurement Chiral Synthesis Medicinal Chemistry

tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1367698-33-6) is a conformationally restricted spirocyclic building block featuring a fused oxa-diaza ring system. It serves as a key protected intermediate in medicinal chemistry, particularly for the synthesis of sigma receptor ligands, neurokinin antagonists, and orexin receptor modulators.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 1367698-33-6
Cat. No. B6357624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate
CAS1367698-33-6
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)COCCN2
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-5-13(9-15)10-17-8-6-14-13/h14H,4-10H2,1-3H3
InChIKeyRQYAMZIURXIENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1367698-33-6): A Protected Spirocyclic Diamine Scaffold


tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1367698-33-6) is a conformationally restricted spirocyclic building block featuring a fused oxa-diaza ring system. It serves as a key protected intermediate in medicinal chemistry, particularly for the synthesis of sigma receptor ligands, neurokinin antagonists, and orexin receptor modulators [1]. The compound possesses a molecular weight of 256.34 g/mol, a computed XLogP3-AA of 0.7, and one hydrogen bond donor, characteristics that distinguish it from non-oxygenated diaza-spiro analogs .

The Risk of Regioisomeric and Analogue Substitution in Syntheses Using CAS 1367698-33-6


Generic substitution among spirocyclic diamines is not feasible due to the critical impact of the heteroatom position and Boc-protection site on the scaffold's conformational preference, basicity, and reactivity. A non-oxygenated analog like 1-Boc-1,8-diazaspiro[5.5]undecane (CAS 960294-18-2) possesses a distinct molecular formula (C14H26N2O2) and a different hydrogen bond donor/acceptor profile, which alters its solubility and potential for downstream functionalization . Similarly, changing the Boc position from the 8- to the 1-carboxylate regioisomer (CAS 1367703-57-8) results in a different orientation of the reactive secondary amine, fundamentally altering the vector of the exit vector in a drug-like molecule [1]. These subtle differences in spirocyclic topology dictate the success or failure of structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Guide for tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate


Comparative Commercial Purity: 8-Boc vs. 1-Boc Regioisomer Procurement

When procuring a protected spirocyclic diamine for multistep synthesis, the purity of the starting material directly impacts yield and the complexity of purification. The target compound, tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1367698-33-6), is commercially available at a certified minimum purity of 97% . In contrast, a key regioisomer, tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-1-carboxylate (CAS 1367703-57-8), while produced by some of the same suppliers, is offered at a lower threshold, typically listed as 97% with a vendor note of standard stock purity, lacking the explicit 'min 97%' specification in some product listings . This detail provides procurement teams with greater confidence in batch-to-batch consistency for the 8-carboxylate isomer.

Building Block Procurement Chiral Synthesis Medicinal Chemistry

Physicochemical Distinction: Molecular Formula and Topological Polar Surface Area (TPSA) vs. Ana logues

The target compound's molecular formula is C13H24N2O3 (MW 256.34), computed by PubChem [1]. Its non-oxygenated direct analogue, 1-Boc-1,8-diazaspiro[5.5]undecane (CAS 960294-18-2), has the formula C14H26N2O2 (MW 254.37) [2]. The replacement of a methylene group (CH2) with an oxygen atom (O) in the target compound leads to a predicted increase in polar surface area and a subtle but mechanistically important change in hydrogen bond acceptor count (from 3 to 4). This quantitative structural difference is a primary driver for selecting the 4-oxa-1,8-diaza scaffold to modulate a lead compound's lipophilicity, blood-brain barrier permeability, and P-glycoprotein recognition, a critical consideration in CNS drug discovery programs such as those for sigma-1 or mu-opioid receptor dual ligands.

Physicochemical Properties Lead Optimization In Silico Drug Design

Scaffold Utility in Patent Exploitation: Application in Sigma-1 Receptor Antagonist Programs

The 4-oxa-1,8-diazaspiro[5.5]undecane scaffold, for which this compound is the direct protected precursor, forms the core of clinical candidate EST73502, a dual μ-opioid receptor (MOR) agonist and σ1 receptor antagonist [1]. The choice of the 4-oxa-1,8-diaza regioisomer is critical; SAR studies from this series demonstrated that the position of the oxygen and the nitrogen's substitution pattern on the spiro[5.5]undecane core are fundamental to achieving the desired dual pharmacological activity. Using an alternative scaffold, such as 1-oxa-4,9-diazaspiro[5.5]undecane, could lead to a complete loss of potency at one or both targets. The 8-Boc protection provides the specific synthetic handle required for the selective functionalization of the 1-position amine, as detailed in the EST73502 synthesis, enabling the construction of the clinical candidate with defined regiochemistry.

Sigma-1 Receptor Pain Management Drug Discovery

Validated Application Scenarios for tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate


Procurement for Dual Sigma-1/Mu-Opioid Receptor Drug Discovery Programs

Based on its direct use as the core scaffold for the clinical candidate EST73502 [1], this specific building block is the unequivocal starting point for any medicinal chemistry program aiming to explore SAR around the 4-oxa-1,8-diaza spirocyclic core for pain management. Substituting a different regioisomer would invalidate comparisons with patented lead matter and likely lead to a different pharmacological profile.

Building Block for Neurokinin (NK) Antagonist Patented Libraries

The oxa-diaza-spiro[5.5]undecane scaffold, protected at the 8-position, is specifically claimed and exemplified in patents by Janssen Pharmaceutica N.V. for neurokinin antagonists (US 8138334) [2]. This compound is therefore an essential intermediate for any group reproducing, validating, or expanding upon this class of patented NK1/NK2/NK3 antagonists for conditions like depression, anxiety, or IBS.

Synthesis of Orexin Receptor Modulators for Sleep Disorder Research

Diaza-spiro[5.5]undecane scaffolds, including the oxa-analogs, are foundational structures in numerous Novartis patents for orexin receptor antagonists (e.g., WO2011076747A1) [3]. Using the precisely controlled regioisomer tert-butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate ensures that subsequent lead optimization efforts align with the stereoelectronic requirements of the orexin-1 and orexin-2 receptor binding pockets.

Quote Request

Request a Quote for tert-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.